molecular formula C11H16N2O2 B1518953 1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea CAS No. 1042622-10-5

1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea

Cat. No. B1518953
CAS RN: 1042622-10-5
M. Wt: 208.26 g/mol
InChI Key: ABAIDGGCLDVQPJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea, also known as 4-hydroxy-1-methyl-3-propylurea (4-HMPU), is an organic compound with a molecular formula of C7H14N2O2. It is a colorless, water-soluble solid with a melting point of 102-104°C. 4-HMPU is a synthetic organic compound used in various scientific research applications, such as drug synthesis, organic synthesis, and biochemistry. It is also used in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

Pharmaceuticals: Treatment of Type II Diabetes

This compound has been explored for its potential in treating Type II diabetes. Research indicates that certain stereoisomers of this molecule may be effective in managing blood glucose levels and other conditions associated with diabetes .

Material Science: Organic Semiconductors

In the realm of material science, derivatives of this compound are utilized for their semiconductor properties. They are integral in the development of organic semiconductors, which are crucial for various electronic devices .

Corrosion Inhibition

The structural analogs of this compound serve as corrosion inhibitors. These are important in industrial chemistry to protect metals and alloys from corrosive processes .

Organic Light-Emitting Diodes (OLEDs)

Compounds related to 1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea are used in the fabrication of OLEDs. OLED technology is widely used in displays for smartphones, TVs, and monitors due to its efficiency and quality .

Biological Activities: Anticancer Properties

Thiophene derivatives, which can be synthesized from related compounds, exhibit anticancer properties. This makes them valuable for pharmaceutical research into cancer treatments .

Anti-Inflammatory Applications

Similar compounds are known to possess anti-inflammatory effects, which can be harnessed in the development of new anti-inflammatory drugs .

Antimicrobial Properties

Research into thiophene derivatives also shows promise in antimicrobial applications, potentially leading to new treatments for bacterial and fungal infections .

Anesthetic Use in Dentistry

A specific derivative, articaine, which has a similar structure, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing localized pain relief .

properties

IUPAC Name

1-(4-hydroxyphenyl)-1-methyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)12-11(15)13(3)9-4-6-10(14)7-5-9/h4-8,14H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAIDGGCLDVQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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